3-Methyl-1H-Indole-d8
Description
Significance of Deuterium (B1214612) Isotope Labeling in Modern Chemical Investigations
Deuterium labeling involves the substitution of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com Since deuterium is a stable isotope of hydrogen with double the mass, this substitution results in a compound that is chemically similar to its non-deuterated counterpart but possesses distinct physical properties. clearsynth.com This mass difference is the foundation of the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. The KIE is a cornerstone of mechanistic studies, providing invaluable insights into the rate-determining steps of chemical reactions. symeres.com
The applications of deuterium-labeled compounds are extensive and diverse. In pharmaceutical research, they are crucial for drug metabolism and pharmacokinetic (DMPK) studies, helping to trace the metabolic fate of drug candidates and understand their bioavailability and clearance rates. symeres.com The strategic incorporation of deuterium can also lead to the development of "heavy drugs" with improved metabolic stability and potentially enhanced therapeutic profiles. researchgate.net Furthermore, deuterated compounds serve as indispensable internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise quantification and detailed structural analysis. symeres.comwikipedia.org
Academic Relevance of 3-Methyl-1H-Indole-d8 as a Model Deuterated Indole (B1671886) Derivative
The indole skeleton is a ubiquitous motif in a vast number of biologically active molecules, including alkaloids, hormones, and pharmaceuticals. researchgate.net Consequently, deuterated indoles are in high demand for a wide range of research applications. nih.gov 3-Methyl-1H-Indole, commonly known as skatole, is a naturally occurring compound produced from the metabolism of tryptophan in the mammalian digestive tract. hmdb.canih.gov Its deuterated analog, this compound, serves as an important tool for researchers. medchemexpress.com
The academic relevance of this compound stems from its utility as a labeled analog of the naturally abundant 3-methylindole (B30407). cymitquimica.com It is particularly valuable in metabolic research for tracing the biotransformation of bioactive indoles. nih.gov The synthesis of polydeuterated indoles like this compound has been a focus of methodological development, with techniques such as acid-catalyzed hydrogen-deuterium exchange reactions being optimized for efficiency and scalability. nih.gov These advancements have made complex deuterated indoles more accessible for in-depth investigations.
The physical and chemical properties of this compound, compared to its non-deuterated form, are central to its application. The increased mass of the deuterated compound is readily detectable by mass spectrometry, making it an excellent internal standard for quantitative analysis of 3-methylindole in various biological and environmental samples.
Table 1: Physical and Chemical Properties of 3-Methyl-1H-Indole and this compound
| Property | 3-Methyl-1H-Indole (Skatole) | This compound |
|---|---|---|
| Synonyms | Skatole, Scatole, β-Methylindole | 3-Methylindole-D8, Skatole-d8, Skatol-d8 |
| CAS Number | 83-34-1 nih.govlgcstandards.com | 697807-03-7 lgcstandards.comlgcstandards.com |
| Molecular Formula | C₉H₉N nih.gov | C₉HD₈N chemscene.com |
| Molecular Weight | 131.18 g/mol solubilityofthings.com | 139.22 g/mol cymitquimica.comlgcstandards.com |
| Appearance | Pale yellow, oily liquid or crystalline solid solubilityofthings.com | Data not specified, typically similar to non-deuterated form |
| Solubility | Soluble in organic solvents, insoluble in water solubilityofthings.com | Data not specified, expected to have similar solubility profile |
Table 2: Research Applications of Deuterated Indoles
| Application Area | Specific Use | Reference |
|---|---|---|
| Drug Discovery & Development | Studying metabolic pathways and clearance rates of drug candidates. | clearsynth.com |
| Enhancing metabolic stability of drugs. | researchgate.net | |
| Mechanistic & Kinetic Studies | Investigating reaction mechanisms through the kinetic isotope effect. | symeres.com |
| Analytical Chemistry | Serving as internal standards for quantitative analysis in mass spectrometry. | researchgate.net |
| Aiding in protein structure determination via NMR. | clearsynth.com |
| Metabolomics | Tracing the biotransformation of bioactive indole compounds. | nih.gov |
Properties
CAS No. |
697807-03-7 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
139.227 |
IUPAC Name |
2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
ZFRKQXVRDFCRJG-JGUCLWPXSA-N |
SMILES |
CC1=CNC2=CC=CC=C12 |
Synonyms |
β-Methylindole-d8; Scatole-d8; Skatol-d8; Skatole-d8; NSC 122024-d8; |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1h Indole D8
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for verifying the isotopic purity and determining the sites of deuterium (B1214612) incorporation in 3-Methyl-1H-indole-d8. By comparing the spectra of the deuterated and non-deuterated compounds, researchers can confirm the successful replacement of hydrogen atoms with deuterium.
In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the isotopic labeling. The percentage of deuterium incorporation can be calculated by comparing the integral values of the remaining proton signals to those of the non-deuterated standard. rsc.org For instance, in studies of indole (B1671886) deuteration, ¹H NMR is routinely used to quantify the level of deuterium incorporation at specific sites, such as C2 and C3. acs.orgworktribe.com
The chemical shifts in the ¹H NMR spectrum of the parent compound, 3-methylindole (B30407), are influenced by the solvent. cdnsciencepub.com For example, the signal for the proton at the α-position (C2) of 3-methylindole appears at different chemical shifts in various solvents, such as acetone (B3395972) and carbon tetrachloride. cdnsciencepub.com This solvent-dependent behavior must be considered when analyzing the spectra of its deuterated analogs.
Table 1: Representative ¹H NMR Data for Indole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| Indole | CDCl₃ | 8.11 (br s, NH), 7.67 (d, H-4), 7.23 (m, H-2), 7.15 (m, H-6, H-5), 6.53 (m, H-3) | clockss.org |
| 3-Methylindole | CDCl₃ | 7.89 (br s, NH), 7.59 (d, H-4), 7.29 (d, H-7), 7.13 (t, H-6), 7.07 (t, H-5), 6.98 (s, H-2), 2.30 (s, CH₃) | cdnsciencepub.com |
| Indole-d₅ | CD₃OD | 7.51 (s, 0.04H), 7.31 (s, 0.03H), 7.07 (s, 0.02H) | nih.gov |
This table presents illustrative data for related compounds to provide context for the expected spectral features of this compound. Specific data for this compound was not available in the search results.
¹³C NMR spectroscopy provides further evidence for deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. rsc.org Furthermore, the chemical shifts of these carbons will be slightly upfield compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. clockss.org The signals of carbons adjacent to the deuteration sites may also show small upfield shifts. researchgate.net
The definitive assignment of carbon signals in the indole framework is crucial and can be achieved using two-dimensional NMR techniques. clockss.org For indole itself, the ¹³C chemical shifts are solvent-dependent. clockss.org
Table 2: Representative ¹³C NMR Data for Indole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| Indole | CDCl₃ | 135.7 (C-7a), 128.7 (C-4a), 124.1 (C-2), 122.1 (C-6), 120.8 (C-4), 119.7 (C-5), 111.0 (C-7), 102.5 (C-3) | clockss.org |
| Deuterated IBA CD₃ Ester | CD₃OD | 176.1, 138.1, 128.7, 122.8 (t, J = 27.4 Hz), 121.7 (t, J = 23.8 Hz), 118.9 (t, J = 23.3 Hz, 2C), 115.3, 111.8 (t, J = 23.3 Hz), 51.1 (m), 34.4, 26.8, 25.5 | nih.gov |
This table includes data for indole and a deuterated indole derivative to illustrate the expected features in the ¹³C NMR spectrum of this compound. Specific data for this compound was not available in the search results.
Advanced NMR techniques are invaluable for a detailed analysis of isotopically labeled compounds. Two-dimensional heteronuclear correlation spectroscopy (HETCOR), such as ¹H-¹³C HSQC, can definitively link proton and carbon signals, confirming the positions of deuteration by the absence of expected correlations. clockss.org For complex molecules, techniques like High-Resolution Magic-Angle-Spinning (HR-MAS) NMR can be applied to analyze samples that are not fully soluble. researchgate.net
Furthermore, specialized techniques like methyl-TROSY based NMR can be particularly useful for studying large biomolecules where specific methyl group labeling, including deuteration, enhances spectral resolution and sensitivity. mdpi.com While not directly applied to this compound in the provided context, these methods highlight the advanced capabilities available for characterizing deuterated molecules.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of this compound and to assess the degree of deuteration.
LC-MS is a powerful tool for the analysis of deuterated indole derivatives. The molecular ion peak in the mass spectrum of this compound will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound, corresponding to the number of incorporated deuterium atoms. The molecular weight of non-deuterated 3-methylindole is 131.17 g/mol , while that of this compound is 139.22 g/mol . lgcstandards.comnist.gov
Tandem MS (MS/MS) provides structural information through fragmentation analysis. The fragmentation pattern of the deuterated compound will differ from the non-deuterated analog, and these differences can be used to confirm the positions of the deuterium labels. nih.gov LC-MS/MS methods are frequently developed for the sensitive and selective quantification of indole derivatives in complex matrices, often using deuterated internal standards to improve accuracy. researchgate.netunimi.it For instance, a validated LC-MS/MS method for indole quantitation used indole-d7 (B3044205) as an internal standard, monitoring the precursor to product ion transitions. nih.gov
Table 3: Mass Spectrometric Data for Indole and its Deuterated Analog
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Indole | APCI (+) | 118.15 | 91.1 | nih.gov |
| Indole-d7 | APCI (+) | 124.15 | 96.1 | nih.gov |
This table shows representative data for indole and its deuterated analog to illustrate the principles of MS analysis for this compound.
The choice of ionization mode is critical for the successful MS analysis of deuterated indoles. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques that generate intact molecular ions with minimal fragmentation. pharmafocuseurope.com
For indole and its derivatives, both ESI and APCI have been successfully employed. nih.govresearchgate.net The selection between these modes often depends on the polarity and volatility of the analyte and the composition of the liquid chromatography mobile phase. pharmafocuseurope.com For example, in the analysis of indole, APCI was chosen to achieve better sensitivity and robustness. nih.gov Optimization of MS parameters, such as declustering potential and collision energy, is essential to maximize the signal intensity of the precursor and product ions for both the analyte and its deuterated analog. unimi.it
Quantitative Mass Spectrometric Applications Utilizing Deuterated Standards for Analytical Purity
Deuterated compounds, such as this compound, are invaluable as internal standards in quantitative mass spectrometry (MS). Their utility stems from the fact that their chemical and physical properties are nearly identical to their non-deuterated (protio) counterparts, yet they are easily distinguishable by their mass-to-charge ratio (m/z). This allows them to serve as ideal references for the accurate quantification of the target analyte, in this case, 3-Methyl-1H-Indole.
The use of a deuterated internal standard is a well-established strategy to enhance the accuracy and precision of quantitative analytical methods. texilajournal.com In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), issues such as matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte, can lead to significant measurement errors. texilajournal.comlcms.cz Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more reliable and reproducible results. lcms.cz
This approach is crucial for determining the analytical purity of a substance. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another primary method for purity determination, traceable to the International System of Units (SI). researchgate.net However, MS methods incorporating deuterated standards are widely used for their high sensitivity and selectivity, especially for complex matrices like biological fluids or environmental samples. texilajournal.comlcms.czusgs.gov The process generally involves adding a known amount of the deuterated standard (e.g., this compound) to the sample containing the unknown quantity of the protio-analyte (3-Methyl-1H-Indole). oup.com After sample preparation and analysis, the ratio of the peak areas of the analyte and the standard is used to calculate the concentration of the analyte based on a calibration curve. oup.com This methodology effectively compensates for analyte loss during sample preparation and instrumental variability. texilajournal.com
Table 1: Advantages of Using Deuterated Standards in Quantitative MS
| Feature | Benefit |
| Co-elution | Experiences identical chromatographic retention times and matrix effects as the analyte. texilajournal.com |
| Improved Accuracy | Compensates for ion suppression or enhancement, leading to more accurate quantification. texilajournal.comlcms.cz |
| Enhanced Precision | Corrects for variations in sample preparation, injection volume, and instrument response. texilajournal.com |
| High Selectivity | The mass difference allows for clear differentiation from the analyte, even in complex samples. |
| Reliable Purity Assessment | Enables precise measurement of the mass fraction of an analyte in a standard sample. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic systems like indole, the absorption of UV light promotes electrons from lower-energy molecular orbitals (the ground state, S₀) to higher-energy orbitals (excited states, S₁). The UV spectrum of indole and its derivatives is characterized by distinct absorption bands corresponding to these transitions.
Studies on jet-cooled indole and N-deuterated indole have provided detailed vibrational analyses of the S₁–S₀ electronic transition. aip.org While isotopic substitution has a minor effect on the electronic energy levels themselves, it significantly impacts the vibrational fine structure of the electronic absorption and fluorescence spectra. The vibrational frequencies in the excited state (S₁) are lowered upon deuteration, similar to the effect in the ground state, which can be observed in the resolved vibronic bands of the spectrum. aip.org
Table 4: Calculated Electronic Transitions for 3-Methylindole
| Basis Set / Model | Environment | Calculated Absorption Maxima (nm) |
| 6-31G | Vacuum | ~220, ~275 |
| 6-31++G | Vacuum | ~220, ~275 |
| 6-31++G (PCM)** | Water | ~220, ~280 |
| Data derived from graphical representations in a theoretical study. researchgate.net |
X-ray Diffraction (XRD) Studies for Solid-State Structural Characterization
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, torsion angles, and intermolecular interactions that define the crystal lattice.
The substitution of hydrogen with deuterium in this compound is generally not expected to alter the core molecular geometry significantly. However, it can have subtle but measurable effects on the crystal packing and lattice parameters. Deuterium can influence the strength and geometry of non-covalent interactions, such as hydrogen bonds (or, in this case, deuterium bonds) and C-D···π interactions, which can lead to slightly different unit cell dimensions compared to the protio analogue. nih.gov For example, X-ray diffraction has been used to analyze flavin-indole charge transfer complexes, demonstrating its utility in characterizing intermolecular interactions involving the indole moiety. nih.gov
Table 5: Example Crystallographic Data for an Indole Derivative (Based on (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | scirp.org |
| Space Group | Pna2₁ | scirp.org |
| Molecules per Unit Cell (Z) | 4 | scirp.org |
| Dihedral Angle (Indole/Phenyl) | 111.5 (3)° | scirp.org |
| Key Interactions | Weak C-H···O intermolecular hydrogen bonds | scirp.org |
Applications of 3 Methyl 1h Indole D8 in Mechanistic and Metabolic Research
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is replaced by a carbon-deuterium (C-D) bond. The greater mass of deuterium (B1214612) results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher energy requirement to break the bond. baranlab.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This difference in reaction rates, expressed as the ratio kH/kD, provides crucial information about the reaction's rate-determining step. wikipedia.orgcatalysis.blog
The use of deuterated 3-methylindole (B30407), such as 3-methylindole-d3 (where the methyl group is -CD3), is a prime example of how deuterium labeling can elucidate reaction mechanisms involving C-H bond cleavage. A significant application is seen in the study of cytochrome P450 (P450) enzymes, which are involved in the metabolism of many compounds. nih.gov
In studies of the pneumotoxin 3-methylindole (3MI), researchers have used deuterated analogs to understand its bioactivation. The metabolism of 3MI can proceed via two main pathways: dehydrogenation (hydrogen abstraction) or oxygenation. Intramolecular kinetic deuterium isotope studies on the dehydrogenation of 3MI by the enzyme CYP2F3 revealed a large KIE value of 6.8. nih.gov A large primary KIE like this strongly indicates that the cleavage of the C-H bond on the methyl group is the initial and rate-determining step of the dehydrogenation reaction. nih.govnumberanalytics.com This finding was crucial in confirming that the toxicity of 3MI is primarily linked to the formation of a reactive intermediate, 3-methyleneindolenine, through this dehydrogenation pathway. nih.gov
Deuterated indoles are instrumental in dissecting complex reaction pathways and characterizing their transition states. By observing how deuterium substitution affects product distribution and reaction rates, researchers can distinguish between competing mechanisms. For instance, studies on 2-methylindoles labeled with deuterium or tritium (B154650) at the 3-position helped confirm an A-SE2 mechanism for acid-catalyzed hydrogen exchange, where the proton is about halfway transferred in the transition state. rsc.org
In the context of 3-methylindole metabolism by P450 enzymes, deuterium labeling has helped differentiate the products of dehydrogenation from those of oxygenation. For example, studies with CYP2A13, a P450 enzyme found in the respiratory tract, used deuterated 3MI to identify multiple metabolites. nih.gov The analysis of the resulting glutathione (B108866) (GSH) adducts and their mass shifts upon deuterium labeling allowed for the structural assignment of key products, confirming that CYP2A13 catalyzes both dehydrogenation and other bioactivation pathways. nih.gov Similarly, investigations into the formation of 2-aminoacetophenone (B1585202) from skatole in porcine liver microsomes used deuterium-labeled skatole to trace the transformation, identifying 3-methyloxindole (B30408) and 3-hydroxy-3-methyloxindole (B1219110) as key intermediates. researchgate.net These labeling studies provided strong evidence for a P450-mediated reaction that cleaves the indole's heterocyclic ring. researchgate.net
| Study Focus | Deuterated Compound Used | Key Finding | Significance | Citation(s) |
| Dehydrogenation by CYP2F3 | 3-Methylindole-d2 (3MI-d2) | KIE (kH/kD) of 6.8 | Confirmed C-H bond cleavage at the methyl group is the rate-determining step. | nih.gov |
| Metabolism by CYP2A13 | 3-d2-MI | Identified multiple GSH adducts | Elucidated that CYP2A13 catalyzes multiple bioactivation pathways, including dehydrogenation. | nih.gov |
| Formation of 2-Aminoacetophenone | Deuterium-labeled skatole | Identified 3-methyloxindole as a degradation product. | Provided evidence for a P450-mediated ring cleavage mechanism. | researchgate.net |
| Acid-Catalyzed Exchange | 3-2H1-2-methylindole | Consistent isotopic rate ratios | Confirmed an A-SE2 mechanism with a half-transferred proton in the transition state. | rsc.org |
Tracing Metabolic Pathways and Biotransformation Processes
Stable isotope tracers, such as 3-Methyl-1H-Indole-d8, are indispensable for mapping metabolic networks. Unlike non-labeled studies that only provide a snapshot of metabolite concentrations, isotopic tracers allow researchers to follow the dynamic flow of atoms through biochemical routes, a field known as metabolomics. medchemexpress.commedchemexpress.com By introducing a labeled compound into a biological system, scientists can track the incorporation of the isotope into various downstream products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org
The use of deuterated indoles as stable isotope tracers provides an unambiguous method for identifying metabolites and quantifying their formation. researchgate.net When a deuterated precursor is metabolized, the resulting products will carry a specific mass signature from the incorporated deuterium atoms. This allows for their clear distinction from the background of endogenous, non-labeled molecules in a complex biological sample.
This technique has been effectively used to study the metabolism of 3-methylindole in human liver microsomes. By using deuterium-labeled analogs of 3MI, researchers could definitively identify multiple oxidized metabolites and glutathione (GSH) adducts formed from reactive intermediates. researchgate.net The distinct mass shifts provided by the deuterium labels were crucial for confirming the structures of these metabolites. researchgate.net Similarly, deuterated internal standards of skatole are synthesized for use in stable isotope dilution assays, a highly accurate method for quantifying the concentration of the compound in biological samples like pig fat. researchgate.netresearchgate.net
Deuterium-labeled 3-methylindole has been pivotal in unraveling the complex pathways of its degradation and biotransformation. In pigs, high levels of skatole can cause an unpleasant odor and taste in pork known as "boar taint". nih.gov Understanding how skatole is metabolized is key to mitigating this issue.
Studies using deuterium-labeled skatole incubated with porcine liver microsomes have successfully traced the degradation pathway leading to 2-aminoacetophenone. researchgate.net These experiments identified crucial intermediates, such as 3-methyloxindole and 3-hydroxy-3-methyloxindole, confirming a multi-step enzymatic process involving cytochrome P450 enzymes that ultimately leads to the cleavage of the indole (B1671886) ring. researchgate.net Further research has shown that phase 2 metabolism involves the conjugation of these oxidized metabolites with sulfate (B86663) or glucuronic acid, which increases their water solubility and facilitates their excretion from the body. mdpi.com
The production of skatole in the environment and in the gut of animals is primarily a result of microbial activity. nih.govasm.org Deuterium-labeling studies have been essential in defining the specific bacterial pathways involved. Research has shown that certain anaerobic bacteria, such as Clostridium drakei and Clostridium scatologenes, are responsible for converting the amino acid tryptophan into skatole. nih.gov
By incubating these bacteria with deuterium-labeled tryptophan and indoleacetic acid (IAA), scientists demonstrated that tryptophan is first converted to IAA, which is then decarboxylated to form skatole. nih.govasm.org These tracer studies, conducted with bacteria isolated from swine manure, provided definitive evidence for this catabolic pathway. nih.govnih.govasm.org Further enzymatic studies using deuterated substrates have explored the mechanism of indoleacetate decarboxylase, the glycyl radical enzyme responsible for the final step of converting IAA to skatole, revealing a minor kinetic isotope effect and suggesting a hydrogen atom transfer mechanism. acs.org In the liver, specific enzymes like CYP2E1 and CYP2A have been identified as the major players in the phase 1 metabolism of skatole. nih.gov
| Metabolite/Product | Precursor Used in Study | Biological System | Key Finding | Citation(s) |
| Skatole | Deuterated Tryptophan, Deuterated Indoleacetic Acid (IAA) | Clostridium drakei, Swine Manure | Confirmed the pathway: Tryptophan -> IAA -> Skatole. | nih.govasm.org |
| 2-Aminoacetophenone | Deuterium-labeled Skatole | Porcine Liver Microsomes | Identified 3-methyloxindole as an intermediate in the ring-cleavage pathway. | researchgate.net |
| Oxidized Metabolites & GSH Adducts | Deuterium-labeled 3-Methylindole | Human Liver Microsomes | Unambiguous identification of multiple metabolic products. | researchgate.net |
| D2-Skatole | Indole-3-acetate (in D2O) | Indoleacetate Decarboxylase (enzyme) | Supported a Hydrogen Atom Transfer (HAT) mechanism for the enzyme. | acs.org |
Development of Advanced Analytical Methodologies Using this compound as an Internal Standard
The deuterated analog of 3-methylindole, this compound, serves as an invaluable tool in the development and validation of sophisticated analytical methods, particularly in the realm of mechanistic and metabolic research. Its primary application lies in its use as an internal standard for the accurate quantification of endogenous indole derivatives in complex biological samples. The structural similarity and identical physicochemical properties to its non-deuterated counterpart, skatole, make it an ideal reference compound. mdpi.commedchemexpress.com The incorporation of stable isotopes like deuterium does not significantly alter the chemical behavior of the molecule during sample preparation and analysis, yet its increased mass allows for clear differentiation in mass spectrometry-based assays. medchemexpress.comeurisotop.com This ensures that any variations in sample processing, such as extraction efficiency or instrument response, are accounted for, leading to more precise and reliable quantitative results. diva-portal.org
Quantitation of Endogenous Indole Derivatives in Complex Biological Matrices
The accurate measurement of endogenous indole derivatives, which are often present at low concentrations within intricate biological matrices like plasma, serum, urine, and tissue homogenates, presents a significant analytical challenge. diva-portal.orgtandfonline.com These matrices contain a multitude of potentially interfering substances, including proteins, lipids, and salts, which can suppress or enhance the analyte signal during analysis, a phenomenon known as the matrix effect. diva-portal.org The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and effective strategy to compensate for these matrix effects and for losses during sample preparation. diva-portal.orgtandfonline.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique frequently employed for the sensitive and selective quantification of indole and its derivatives. In these methods, this compound is added to the biological sample at a known concentration at the beginning of the sample preparation process. diva-portal.org Common sample preparation techniques include protein precipitation with organic solvents like acetonitrile (B52724) or methanol (B129727), and solid-phase extraction (SPE) to remove interfering components and concentrate the analytes. mdpi.comdiva-portal.org
During LC-MS/MS analysis, the instrument is set to monitor specific precursor-to-product ion transitions for both the analyte of interest (e.g., indole, 3-methylindole) and the deuterated internal standard. nih.govresearchgate.net For instance, in the analysis of indole, the precursor ion [M+H]+ at m/z 118.1 is fragmented to a product ion at m/z 91.1, while the deuterated internal standard indole-d7 (B3044205) shows a transition from m/z 124.15 to 96.1. nih.govnih.gov By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, a calibration curve can be constructed to accurately determine the concentration of the endogenous compound in the original sample. researchgate.netcreative-proteomics.com This isotope dilution method effectively corrects for variations in extraction recovery and instrument response, ensuring high accuracy and precision. diva-portal.org
The following interactive table summarizes representative LC-MS/MS methods that utilize deuterated internal standards for the quantification of indole derivatives in various biological matrices.
| Analyte | Internal Standard | Biological Matrix | Sample Preparation | Analytical Technique | Linearity Range | Reference |
| Indole | Indole-d7 | Mouse Serum, Lungs, Cecum | Protein Precipitation | LC-MS/MS (APCI) | 1–500 ng/mL | nih.govnih.gov |
| Tryptophan Metabolites | d5-TRP, d4-KYN, etc. | Plasma, CSF, Brain | Protein Precipitation | LC-MS/MS | Analyte-dependent | tandfonline.com |
| Indoxyl Sulfate | IxS-d4 | Serum, Plasma, Urine | Protein Precipitation, SPE | LC-MS/MS | 0.05–200 µg/mL | mdpi.com |
| Serotonin, Melatonin, etc. | 5-HT-d4, MEL-d4, etc. | Human Plasma | Protein Precipitation | LC-MS/MS | Analyte-dependent | diva-portal.org |
Method Validation Strategies for Bioanalytical Research Applications
The validation of bioanalytical methods is a critical process to ensure that the developed assay is reliable, reproducible, and fit for its intended purpose. researchgate.netdemarcheiso17025.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which are often adapted for research applications. tandfonline.comeuropa.eu The use of a stable isotope-labeled internal standard like this compound is integral to many of these validation parameters.
Key validation characteristics that are assessed include:
Specificity and Selectivity: This ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix. europa.eu This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. tandfonline.com
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. demarcheiso17025.com A calibration curve is generated by analyzing samples with known concentrations of the analyte and a constant concentration of the internal standard. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. europa.eu For example, a validated method for indole in mouse biomatrices demonstrated linearity from 1 to 500 ng/mL with a correlation coefficient (r²) of 0.998. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. demarcheiso17025.com These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range on different days. tandfonline.comresearchgate.net Acceptance criteria are often set at ±15% deviation from the nominal concentration (±20% for the lower limit of quantification). diva-portal.org
Matrix Effect: This is evaluated to ensure that the ionization of the analyte is not affected by co-eluting compounds from the biological matrix. diva-portal.org It is often assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is assumed to be affected in the same way as the analyte. tandfonline.com
Recovery: Extraction recovery is the efficiency of the analyte extraction from the biological matrix. creative-proteomics.com It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. While high and consistent recovery is desirable, the use of an internal standard can compensate for incomplete or variable recovery. mdpi.com
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability) is evaluated to ensure that the measured concentration reflects the original concentration in the sample. demarcheiso17025.com
The following interactive table provides an example of method validation parameters for the quantification of an indole derivative using a deuterated internal standard.
| Validation Parameter | Typical Acceptance Criteria | Example Finding | Reference |
| Linearity (r²) | ≥ 0.99 | 0.998 | nih.gov |
| Accuracy | 85-115% (±20% at LLOQ) | Within 15% for all QC levels | diva-portal.org |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 1.80 - 15.91% | diva-portal.org |
| Recovery | Consistent and reproducible | 100.7% - 101.9% (corrected to IS) | mdpi.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL | nih.gov |
Computational Chemistry and Theoretical Investigations of 3 Methyl 1h Indole D8
Density Functional Theory (DFT) Calculations for Deuterated Indole (B1671886) Structures
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for studying organic molecules, providing accurate ground-state geometries and molecular properties at a reasonable computational cost. chemrxiv.org For deuterated species, DFT allows for a precise prediction of how isotopic substitution influences molecular characteristics.
The first step in the computational analysis of a molecule is typically geometry optimization, which involves finding the minimum energy arrangement of its atoms. cp2k.org For 3-Methyl-1H-Indole-d8, this process is performed using a DFT functional, such as the popular B3LYP hybrid functional, combined with a suitable basis set like 6-311+G(d,p). nih.govfrontiersin.org
The geometry of this compound is not expected to differ significantly from its non-deuterated counterpart, 3-methylindole (B30407) (skatole). nist.gov The substitution of hydrogen with deuterium (B1214612) has a negligible effect on bond lengths and angles because the electronic potential energy surface is independent of atomic masses. researchgate.net Therefore, the optimized geometry parameters calculated for 3-methylindole serve as a highly accurate model for the deuterated analogue. researchgate.net The primary difference lies in the vibrational energies of the molecule, particularly the zero-point energy, which is lower for the heavier deuterated compound.
The electronic structure, including the distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also largely unaffected by deuteration. frontiersin.org These orbitals are crucial as they govern the molecule's reactivity, with the HOMO indicating the ability to donate an electron and the LUMO representing the ability to accept one. frontiersin.org The energy gap between HOMO and LUMO (ΔE_gap) is a key indicator of chemical stability and reactivity. frontiersin.org A smaller gap generally corresponds to higher reactivity. frontiersin.org In 3-methylindole, the HOMO is typically localized over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is distributed across the entire aromatic system. This distribution is preserved in the d8 isotopologue.
Table 1: Calculated Optimized Geometry Parameters for 3-Methylindole (Skatole) using DFT (B3LYP/6-31G(d)) Note: These values are representative for this compound as isotopic substitution does not significantly alter the equilibrium molecular geometry.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-C3 | 1.38 | C2-C3-C(Methyl) | 128.5 |
| C3-C(Methyl) | 1.51 | C3-C2-N1 | 109.8 |
| N1-C2 | 1.38 | C2-N1-C8 | 109.3 |
| C8-N1 | 1.39 | N1-C8-C7 | 130.1 |
DFT calculations are highly effective for predicting various spectroscopic parameters, which is particularly useful for deuterated compounds where experimental spectra may be scarce. mdpi.comschrodinger.com
NMR Spectroscopy: The substitution of hydrogen (a spin-1/2 nucleus) with deuterium (a spin-1 nucleus) profoundly impacts NMR spectra. In ¹H NMR, the signals corresponding to the eight deuterated positions in this compound would disappear. The remaining proton signal, if any, would show altered splitting patterns due to the absence of adjacent protons. Conversely, in ²H (Deuterium) NMR, signals would appear for each of the eight deuterium atoms. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can accurately predict the chemical shifts for both ¹H and ¹³C nuclei. nih.govnih.gov For ¹³C NMR, the chemical shifts are only slightly perturbed by the adjacent deuterium atoms (an isotopic shift), but the carbon signals may appear as multiplets due to C-D coupling.
IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational transitions in a molecule. The frequency of a vibrational mode is dependent on the masses of the atoms involved. Due to its larger mass, deuterium vibrates at a lower frequency than hydrogen when bonded to the same atom. This mass effect is most pronounced for stretching vibrations. For this compound, the C-D and N-D stretching vibrations will appear at significantly lower wavenumbers (approximately 2100-2300 cm⁻¹ for C-D and ~2400 cm⁻¹ for N-D) compared to the corresponding C-H (~3000-3100 cm⁻¹) and N-H (~3400 cm⁻¹) stretches in the non-deuterated molecule. mdpi.com DFT calculations can predict these vibrational frequencies with high accuracy, although a scaling factor is often applied to the calculated values to better match experimental data. mdpi.com
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, are generally not significantly affected by isotopic substitution. lehigh.edu The absorption maxima (λ_max) of this compound are expected to be nearly identical to those of 3-methylindole. researchgate.net Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis spectra. nih.govmdpi.com
Table 2: Comparison of Theoretical Vibrational Frequencies (cm⁻¹) for Key Stretching Modes Note: Values are illustrative and based on typical DFT calculation results for indole derivatives.
| Vibrational Mode | 3-Methylindole (H) | This compound (D) | Approximate Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| N-H/N-D Stretch | ~3450 | ~2450 | -1000 |
| Aromatic C-H/C-D Stretch | ~3100 | ~2250 | -850 |
| Methyl C-H/C-D Stretch | ~2950 | ~2150 | -800 |
Molecular Dynamics Simulations of Deuterated Indole Interactions in Solution
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound in a solvent, MD simulations can provide insights into solvation, diffusion, and intermolecular interactions. jst.go.jp The interactions are typically governed by a force field, which is a set of parameters describing the potential energy of the system. mdpi.com
The primary effect of deuteration in the context of MD simulations is its influence on hydrogen bonding (or in this case, deuterium bonding). The N-D bond in this compound can act as a deuterium bond donor to solvent molecules. While electronically similar to a hydrogen bond, a deuterium bond is slightly stronger and shorter due to the lower zero-point energy of the N-D vibrational mode. This can lead to subtle differences in the structure and dynamics of the solvation shell around the molecule compared to its proteated counterpart. MD simulations can quantify these differences by analyzing radial distribution functions and the lifetime of intermolecular bonds. For instance, simulations of indole derivatives in aqueous solution have been used to understand the stability of ligand-protein complexes and the nature of their interactions. jst.go.jp
Quantum Chemical Studies of Hydrogen/Deuterium Exchange Processes and Energetics
Quantum chemical methods, particularly DFT, are essential for studying the mechanisms and energetics of chemical reactions, including hydrogen/deuterium (H/D) exchange. mdpi.com The exchange of protons on the indole ring with deuterium from a solvent like D₂O can occur under certain conditions, often catalyzed by acids, bases, or metals. osti.gov
Computational studies can map the potential energy surface for the exchange reaction, identifying transition states and calculating activation energy barriers. The C-H bonds on the aromatic ring are generally unreactive, but the N-H proton is acidic and exchanges readily. The proton at the C3 position is also known to be susceptible to exchange under certain catalytic conditions. researchgate.net
A key finding from quantum chemical studies is the kinetic isotope effect (KIE). The cleavage of a C-D or N-D bond requires more energy and is therefore slower than the cleavage of a corresponding C-H or N-H bond. This is because the zero-point energy of the D-containing bond is lower, leading to a higher activation barrier for the reaction. researchgate.net Theoretical calculations can predict the magnitude of the KIE for the exchange at different positions on the indole ring, providing a deeper understanding of the reaction mechanism. For example, studies have shown that photochemical processes can also induce H/D exchange in indoles, proceeding through radical cation intermediates. researchgate.net
Future Directions and Emerging Research Avenues for Deuterated Indole Compounds
Development of Novel Regioselective Deuteration Methods for Complex Indole (B1671886) Scaffolds
The precise installation of deuterium (B1214612) atoms at specific positions within a complex indole scaffold is a formidable synthetic challenge that is pivotal for unlocking the full potential of these isotopic analogs. Historically, deuteration often relied on harsh conditions or resulted in non-specific labeling. However, the future is trending towards elegant and highly controlled methodologies.
Another emerging frontier is the use of transient or removable directing groups. nih.govresearchgate.net These strategies temporarily guide a metal catalyst to a specific C-H bond (e.g., at the C4 or C7 position), facilitating deuteration, after which the directing group can be cleanly removed. nih.govnih.gov This approach opens the door to creating intricate deuteration patterns on structurally complex indole alkaloids and other natural products, which were previously inaccessible. ucla.edunih.gov
Future research will likely focus on developing even milder and more versatile catalytic systems with broader functional group tolerance. The goal is to create a suite of synthetic tools that allow for the "late-stage" deuteration of complex molecules, thereby avoiding the need for lengthy de novo syntheses from deuterated starting materials. chemrxiv.org
| Methodology | Catalyst/Reagent | Target Position(s) | Key Advantage |
| Programmable H/D Exchange | Palladium (Pd) | C2, C3 | Directing-group-free, tunable selectivity nih.gov |
| Directing Group-Assisted C-H Activation | Iridium (Ir), Rhodium (Rh) | C2, C4, C7 | Access to otherwise unreactive positions nih.govnih.gov |
| Acid-Catalyzed H/D Exchange | Deuterated Acids (e.g., D2SO4) | C3, Benzene (B151609) Ring | Facile method for specific 3-substituted indoles europa.eunih.gov |
| Reverse H/D Exchange | Palladium (Pd) with K2CO3 | C2 | Selective C2 deuteration via a two-step process nih.gov |
Advanced Applications in Systems Biology and Multi-Omics Research with Isotope Tracers
Deuterated indoles, including compounds like 3-Methyl-1H-Indole-d8, are poised to become indispensable tools in systems biology and multi-omics research. By using these molecules as stable isotope tracers, scientists can follow their journey through complex biological systems, providing unprecedented insights into metabolic networks.
In metabolomics, deuterated standards are essential for accurate quantification using mass spectrometry. scispace.comnih.gov this compound, for example, can serve as an ideal internal standard for measuring the concentration of its non-deuterated counterpart, 3-methylindole (B30407) (skatole), in biological samples. europa.eu This is critical for studies linking gut microbiome metabolism of tryptophan to host physiology, as 3-methylindole is a key microbial metabolite. nih.gov
Beyond quantification, stable isotope tracing allows researchers to map metabolic pathways in real-time. escholarship.org For instance, by introducing deuterated tryptophan (the biochemical precursor to 3-methylindole) to a biological system, researchers can trace the incorporation of deuterium into downstream metabolites like quinolinic acid or 3-methylindole itself. nih.govfrontiersin.org This approach, often combined with high-resolution mass spectrometry, helps to elucidate novel metabolic pathways and understand how these pathways are perturbed in disease states. nih.gov
The integration of metabolomics data with other "omics" disciplines (genomics, transcriptomics, proteomics) is a powerful strategy. elifesciences.orgmdpi.com Deuterated tracers can help link specific genes to metabolic functions. A technique known as Stable Isotope Probing (SIP) involves providing a deuterated substrate to a microbial community and then analyzing which organisms incorporate the deuterium into their DNA, RNA, or proteins. nih.govnih.gov This directly links metabolic function (degradation of the substrate) to microbial identity, a powerful tool for functional genomics and microbiome research. nih.govnih.gov
Future applications will see the use of deuterated indole compounds to:
Map gut microbe-host metabolic crosstalk: Tracing the fate of microbial metabolites like deuterated skatole within host tissues.
Elucidate drug metabolism: Understanding how indole-containing drugs are modified by metabolic enzymes. nih.gov
Discover novel biosynthetic pathways: Identifying the enzymatic steps involved in the production of complex indole alkaloids. nih.gov
| Research Area | Application of Deuterated Indoles | Information Gained |
| Metabolomics | Internal Standards (e.g., this compound) | Accurate quantification of endogenous metabolites europa.euscispace.com |
| Metabolic Pathway Analysis | Isotopic Tracers (e.g., Deuterated Tryptophan) | Elucidation of metabolic routes and fluxes nih.govescholarship.org |
| Multi-Omics Integration | Stable Isotope Probing (SIP) | Linking metabolic function to specific genes/organisms nih.govnih.gov |
| Pharmacokinetics | Labeled Drug Analogs | Study of drug absorption, distribution, and metabolism (ADME) youtube.com |
Integration of Machine Learning and Artificial Intelligence in Deuterated Indole Synthesis and Analysis
The increasing complexity of chemical synthesis and data analysis has created a fertile ground for the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are set to revolutionize the way deuterated indoles are designed, synthesized, and analyzed.
Furthermore, machine learning models are being developed to predict the outcomes of chemical reactions with high accuracy, including regioselectivity. nih.govnih.govrsc.org Predicting which C-H bond in an indole ring will be most susceptible to deuteration under specific catalytic conditions is a complex problem that ML is well-suited to solve. nih.gov By feeding models with data on catalysts, substrates, and reaction conditions, AI can guide chemists toward the optimal parameters for achieving a desired deuteration pattern, saving significant time and resources in the lab. nih.gov
In the analytical domain, AI can assist in the interpretation of complex spectral data. For example, computational tools can predict the NMR or mass spectra of deuterated compounds, aiding in their structural confirmation. mdpi.comtandfonline.com In complex multi-omics experiments, ML algorithms can help identify patterns and correlations in large datasets, linking the presence of a deuterated tracer to changes across the transcriptome or proteome, thereby generating new biological hypotheses.
Emerging trends in this field include:
Automated Synthesis: Coupling AI-driven synthesis planning with robotic platforms to enable the automated, on-demand production of deuterated compounds. ucla.edunih.gov
Predictive Toxicology: Using ML models to predict the metabolic fate and potential toxicity of deuterated compounds based on their structure.
Enhanced Spectral Analysis: Developing AI tools that can deconvolve complex mass spectrometry data from isotope tracing experiments to provide more accurate flux analysis.
Exploration of Deuterated Indoles in Environmental Chemistry and Bioremediation Studies
Deuterated indole compounds offer significant potential for addressing challenges in environmental chemistry and bioremediation. 3-methylindole, a component of livestock waste, is an environmental odor pollutant that can also exhibit toxicity in certain ecosystems. nih.govresearchgate.net Understanding its environmental fate—how it moves through soil and water and how it is broken down by microorganisms—is crucial for environmental management.
Stable Isotope Probing (SIP), as mentioned earlier, is a key technique in this area. nih.govnih.gov By introducing this compound into a soil or water sample, researchers can trace its degradation pathway. Microorganisms that consume the compound will incorporate deuterium into their biomass. nih.gov Subsequent genetic analysis can identify these specific microbes, revealing the key players in the natural bioremediation of this pollutant. bohrium.comnih.gov This knowledge can be harnessed to develop enhanced bioremediation strategies, such as bioaugmentation with known degrader organisms.
Deuterated tracers can also be used to study the formation of non-extractable residues (NERs) in soil. chemrxiv.org These are chemical residues that become bound to soil components and cannot be easily extracted. Differentiating between residues of the original pollutant and harmless biological molecules is a major analytical challenge. Recent research suggests that deuterium isotope probing can be a powerful tool to specifically track the pollutant-derived residues, offering a clearer picture of chemical persistence in the environment. chemrxiv.org
Future research in this domain will likely involve:
Field-Scale Tracer Studies: Applying deuterated indoles to larger, more complex environmental systems to validate laboratory findings. illinoisnrec.org
Compound-Specific Isotope Analysis (CSIA): Measuring the natural isotopic ratios in pollutants to understand their source and degradation history in the environment. researchgate.net
Metabolite Identification: Using deuterated parent compounds to help identify the various breakdown products formed during biodegradation, which is essential for a complete environmental risk assessment. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
